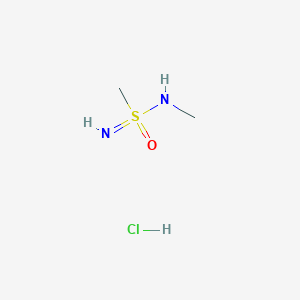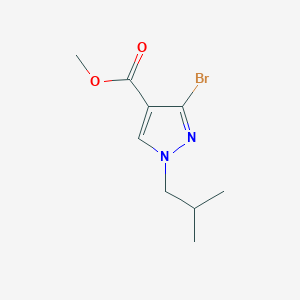
trans-3-Aminocyclobutanecarboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“trans-3-Aminocyclobutanecarboxylic acid hydrochloride” is a chemical compound with the CAS Number: 84182-60-5 . It has a molecular weight of 151.59 and its IUPAC name is 3-aminocyclobutanecarboxylic acid hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H9NO2.ClH/c6-4-1-3 (2-4)5 (7)8;/h3-4H,1-2,6H2, (H,7,8);1H/t3-,4-; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . and should be stored in a refrigerator .Scientific Research Applications
Trans-3-Aminocyclobutanecarboxylic acid hydrochloride has a number of potential applications in scientific research. It has been used as a model for studying the structure and function of proteins and other biomolecules, as well as for investigating the mechanism of action of various drugs. It has also been used in the synthesis of various biologically active compounds, such as antibiotics, antifungal agents, and antiviral agents.
Mechanism of Action
The mechanism of action of trans-3-Aminocyclobutanecarboxylic acid hydrochloride is not fully understood. However, it is believed to interact with proteins and other biomolecules in a number of different ways. It is thought to form stable complexes with proteins and other biomolecules, which may then lead to changes in their structure and/or function. It is also believed to interact with membrane receptors, which may then lead to changes in the activity of the receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have a number of different effects on the body. It is thought to have an anti-inflammatory effect, and may also have an effect on the immune system. It is also believed to have an effect on the metabolism of carbohydrates, proteins, and lipids.
Advantages and Limitations for Lab Experiments
Trans-3-Aminocyclobutanecarboxylic acid hydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its ability to form stable complexes with proteins and other biomolecules, which makes it ideal for studying the structure and function of these molecules. It is also relatively easy to synthesize and is relatively inexpensive. However, it is not very soluble in aqueous solutions, and it is not very stable in the presence of light or heat.
Future Directions
The potential applications of trans-3-Aminocyclobutanecarboxylic acid hydrochloride are vast and there are a number of possible future directions for research. One potential direction is the use of this compound in the development of new drugs and therapies, as it has already been used in the synthesis of various biologically active compounds. Another potential direction is the use of this compound to study the structure and function of proteins and other biomolecules, as well as to investigate the mechanism of action of various drugs. Finally, this compound could also be used in the development of new diagnostic tests and treatments for various diseases.
Synthesis Methods
Trans-3-Aminocyclobutanecarboxylic acid hydrochloride can be synthesized through a number of different methods. The most commonly used method is the condensation reaction of cyclobutane-1,2-dicarboxylic acid and an amine, such as 2-aminoethanol, in the presence of an acid catalyst. The reaction produces a cyclic amine and a carboxylic acid, which can then be hydrolyzed to form the this compound.
Safety and Hazards
The safety information for “trans-3-Aminocyclobutanecarboxylic acid hydrochloride” includes several hazard statements: H302, H315, H317, H319, H335 . Precautionary statements include P261, P280, P305, P338, P351 . The compound is classified under the GHS07 pictogram and has a signal word of "Warning" .
Properties
IUPAC Name |
3-aminocyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c6-4-1-3(2-4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZUMNAIAFBWKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84182-60-5, 1201190-01-3 |
Source


|
| Record name | (1r,3r)-3-aminocyclobutane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-aminocyclobutane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(5-bromo-2-furoyl)piperidin-4-yl]-4-methoxybenzenesulfonamide](/img/structure/B2458810.png)



![7-(indolin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2458816.png)




![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2458826.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2458827.png)



